molecular formula C6H7Cl2FN2 B13464468 1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride

1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride

Cat. No.: B13464468
M. Wt: 197.03 g/mol
InChI Key: MPGJFNQESNACLE-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7ClFN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-fluoropyridine.

    Nucleophilic Substitution: The 5-chloro-2-fluoropyridine undergoes nucleophilic substitution with a suitable amine, such as methanamine, in the presence of a base like sodium hydride or potassium carbonate.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Primary amines.

    Substitution: Derivatives with different functional groups replacing chlorine or fluorine.

Scientific Research Applications

1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in neurological pathways, thereby modulating neurotransmitter levels and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride
  • 1-(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride
  • 1-(5-Fluoropyridin-3-yl)methanamine hydrochloride

Uniqueness

1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and fluorine atoms imparts distinct electronic properties, making it a valuable intermediate in the synthesis of complex molecules. Its unique structure also allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.

Properties

Molecular Formula

C6H7Cl2FN2

Molecular Weight

197.03 g/mol

IUPAC Name

(5-chloro-2-fluoropyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6ClFN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H

InChI Key

MPGJFNQESNACLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)F)Cl.Cl

Origin of Product

United States

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